Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate
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Overview
Description
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate is an organophosphate compound commonly used as a plasticizer and flame retardant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate typically involves the esterification of phosphoric acid with 2-ethylhexanol and 2-(2-hydroxyethyl)-hexanol. The reaction is usually carried out under acidic conditions, with sulfuric acid or another strong acid acting as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of continuous flow reactors also enhances the efficiency of the production process, reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the exchange of ester groups.
Major Products
The major products formed from these reactions include various phosphoric acid esters, phosphites, and phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate has a wide range of scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a flame retardant in various materials.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Widely used in the manufacturing of consumer products, including plastics, textiles, and electronics, to improve their durability and safety.
Mechanism of Action
The mechanism of action of Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can bind to specific proteins, affecting their function and signaling pathways. These interactions can lead to various biological effects, including endocrine disruption and changes in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Di-(2-Ethylhexyl) Phthalate (DEHP): Another widely used plasticizer with similar applications but different chemical structure.
Bis(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer used as a safer alternative to DEHP.
Triphenyl Phosphate (TPP): A flame retardant with similar properties but different chemical composition.
Uniqueness
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate is unique due to its specific combination of ester groups, which confer distinct physical and chemical properties. Its ability to act as both a plasticizer and flame retardant makes it a versatile compound in various industrial applications. Additionally, its potential biological effects, such as endocrine disruption, distinguish it from other similar compounds, highlighting the need for further research into its safety and environmental impact.
Properties
Molecular Formula |
C24H51O5P |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2-(2-hydroxyethyl)hexyl phosphate |
InChI |
InChI=1S/C24H51O5P/c1-6-11-14-22(9-4)19-27-30(26,28-20-23(10-5)15-12-7-2)29-21-24(17-18-25)16-13-8-3/h22-25H,6-21H2,1-5H3 |
InChI Key |
DYQZQWVYIMCLME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CCCC)CCO |
Origin of Product |
United States |
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